TSPP (tetrasodium)

Photodynamic Therapy Photobleaching Porphyrin Stability

TSPP (tetrasodium), systematically named meso-tetra(4-sulfonatophenyl)porphyrin tetrasodium salt (CAS 39050-26-5), is a water-soluble, anionic porphyrin-based photosensitizer. Its core mechanism relies on light activation (Ex: 413 nm, Em: 640 nm) to generate reactive oxygen species, particularly singlet oxygen, enabling applications in photodynamic therapy (PDT) and antimicrobial photodynamic inactivation (aPDT).

Molecular Formula C44H26N4Na4O12S4
Molecular Weight 1022.9 g/mol
Cat. No. B12391707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSPP (tetrasodium)
Molecular FormulaC44H26N4Na4O12S4
Molecular Weight1022.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C44H30N4O12S4.4Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4
InChIKeyOFULOVGOJWDDRJ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TSPP (Tetrasodium) Porphyrin Photosensitizer: Core Identity and Procurement Context


TSPP (tetrasodium), systematically named meso-tetra(4-sulfonatophenyl)porphyrin tetrasodium salt (CAS 39050-26-5), is a water-soluble, anionic porphyrin-based photosensitizer [1]. Its core mechanism relies on light activation (Ex: 413 nm, Em: 640 nm) to generate reactive oxygen species, particularly singlet oxygen, enabling applications in photodynamic therapy (PDT) and antimicrobial photodynamic inactivation (aPDT) [2]. Unlike hydrophobic porphyrins, its four sulfonate groups confer high aqueous solubility and pH-dependent aggregation behavior, properties that directly influence its formulation, biodistribution, and photodynamic efficiency [3].

Why Generic Porphyrin Interchange Fails: TSPP (Tetrasodium) Procurement Risks


In-class porphyrins cannot be generically substituted for TSPP due to quantifiable differences in photobleaching kinetics, target binding affinity, and aggregation-dependent photophysical properties. TSPP's photobleaching quantum yield (9.8 × 10⁻⁶) is approximately 5-fold lower than Photofrin II (5.4 × 10⁻⁵), directly affecting sustained ROS generation during prolonged illumination [1]. Its binding affinity for tubulin (K_d = 6.9 × 10⁻⁷ M) is measurably tighter than that of the clinically used hydrophobic porphyrin protoporphyrin IX (K_d = 7.8 × 10⁻⁷ M), translating to differential subcellular targeting [2]. Furthermore, TSPP's pH-tunable J-aggregation, which strongly modulates singlet oxygen quantum yield (monomeric φΔ = 0.62), is absent in non-sulfonated or cationic analogs, making it irreplaceable in applications exploiting aggregation-enhanced or aggregation-quenched photophysics [3].

TSPP (Tetrasodium) Direct Comparative Evidence for Scientific Selection


TSPP vs. Photofrin II: 5.5-Fold Lower Photobleaching Quantum Yield for Extended PDT Efficacy

TSPP (tetrasodium) exhibits a significantly lower photobleaching quantum yield than the clinically approved photosensitizer Photofrin II. This ensures that TSPP molecules remain photochemically active for longer durations under irradiation, sustaining therapeutic ROS generation rather than being rapidly consumed [1]. In pH 7.4 phosphate buffer (air-equilibrated), TSPP's photobleaching quantum yield was measured at 9.8 × 10⁻⁶, compared to 5.4 × 10⁻⁵ for Photofrin II [1].

Photodynamic Therapy Photobleaching Porphyrin Stability

TSPP vs. Protoporphyrin IX: 1.1× Higher Tubulin Binding Affinity and One Order of Magnitude Higher Binding Constant

TSPP (tetrasodium) demonstrates significantly tighter binding to tubulin heterodimers compared to the clinically utilized hydrophobic porphyrin protoporphyrin IX (PPIX), a critical determinant for subcellular photodamage patterns [1][2]. Fluorescence quenching experiments yielded a Stern-Volmer constant 1.7 × 10⁵ M⁻¹ for TSPP vs. 5.4 × 10⁴ M⁻¹ for PPIX, and a binding constant of 3.1 ± 1 × 10⁶ M⁻¹ for TSPP vs. 2.4 ± 0.9 × 10⁵ M⁻¹ for PPIX—approximately one order of magnitude difference [1]. Complementary measurements established dissociation constants: K_d = 6.9 × 10⁻⁷ M for TSPP vs. K_d = 7.8 × 10⁻⁷ M for PPIX, both at a single binding site [2].

Tubulin Targeting Microtubule Photodamage Photosensitizer-Protein Interactions

TSPP Singlet Oxygen Quantum Yield Superiority Over Chlorin and Phthalocyanine Photosensitizers

Across three major photosensitizer classes—porphyrins, chlorins, and phthalocyanines—TSPP (TPPS4) achieves the highest singlet oxygen generation efficiency as measured indirectly by oxygen-depletion rate constants and quantum efficiencies [1]. The ranked order of photosensitizer efficiency is TPPS4 > MACE (chlorin) > Photofrin II (porphyrin) > DACE (chlorin) > CASPc (phthalocyanine) [1]. The monomeric form of non-protonated TPPS4 exhibits a singlet oxygen quantum yield (φΔ) of 0.62 and a triplet quantum yield (φT) of 0.78 [2].

Singlet Oxygen Generation Reactive Oxygen Species Photodynamic Efficiency

TSPP pH-Tunable J-Aggregation: A Property Not Shared with Non-Sulfonated or Cationic Porphyrins

TSPP (tetrasodium) undergoes reversible, pH-dependent J-aggregation at acidic pH (typically pH 1–4) and micromolar concentrations (~10⁻⁵ M), forming highly ordered supramolecular assemblies with distinct spectroscopic signatures (red-shifted Soret band at ~490 nm vs. monomeric ~413 nm) [1]. This behavior is a direct consequence of the four anionic sulfonate groups and is absent in non-sulfonated porphyrins and cationic analogs such as TMPyP [2]. J-aggregation profoundly modulates photophysical output: it quenches triplet state and singlet oxygen quantum yields relative to monomeric TSPP, but does not completely abolish singlet oxygen production, enabling aggregate-state photochemistry [3].

J-Aggregation Supramolecular Assembly Spectroscopic Tuning

TSPP Anionic Charge Selectivity: Differential Photocytotoxicity Against Gram-Positive vs. Gram-Negative Bacteria

The anionic tetra-sulfonated structure of TSPP confers differential photodynamic inactivation (PDI) efficacy between Gram-positive and Gram-negative bacteria, a selectivity profile distinct from positively charged porphyrins [1]. Gram-negative bacteria are inherently resistant to anionic photosensitizers due to their outer membrane barrier, whereas Gram-positive species are efficiently killed [1]. In contrast, cationic porphyrins like TMPyP readily photoinactivate both bacterial classes [1]. This charge-dependent selectivity makes TSPP useful for mixed-culture applications where preferential Gram-positive targeting is desired, or as a baseline anionic control in photosensitizer screening [2].

Antimicrobial Photodynamic Therapy Bacterial Selectivity Charge-Dependent Uptake

TSPP Photocytotoxicity: Lower IC50 Against Cancer Cells Compared to Hematoporphyrin Derivative (HPD)

TSPP (TPPS4) demonstrates moderately greater intrinsic cytotoxicity than the clinically established hematoporphyrin derivative (HPD/Photosan) in dark conditions, a factor that influences therapeutic window calculations [1]. The median inhibitory concentration (IC50) for TPPS4 is 45–50 µg/mL, compared to 50–60 µg/mL for HPD Photosan, representing a modest but quantifiable difference [1]. When complexed with 2-hydroxypropyl-β-cyclodextrin (hp-β-CD), the zinc-metallated form ZnTPPS4 achieves an IC50 of 12.5 µg/mL at 10 J/cm² light dose, indicating further formulation-dependent potency enhancement [2].

Cancer Photodynamic Therapy Cytotoxicity IC50 Comparison

TSPP (Tetrasodium) Evidence-Backed Application Scenarios for Procurement Decision-Making


Sustained Photodynamic Therapy in Deep-Tissue or Long-Illumination Protocols

For PDT protocols requiring extended illumination (e.g., deep-seated tumors, implantable light sources), TSPP's photobleaching quantum yield of 9.8 × 10⁻⁶—approximately 5.5-fold lower than Photofrin II [1]—ensures that the sensitizer population remains photochemically competent over clinically relevant irradiation times. Selecting TSPP over faster-photobleaching alternatives maintains therapeutic ROS flux longer, directly addressing the risk of incomplete tumor ablation due to premature sensitizer depletion [1].

Targeted Microtubule Photo-Disruption in Cancer Cell Biology Research

In mechanistic studies of cytoskeletal photodamage, TSPP's tubulin binding constant (3.1 ± 1 × 10⁶ M⁻¹, approximately one order of magnitude higher than PPIX) and dissociation constant (K_d = 6.9 × 10⁻⁷ M) make it the preferred anionic porphyrin for selectively targeting microtubules upon photoactivation [2][3]. This enables spatially and temporally controlled disruption of microtubule dynamics without the dark toxicity associated with conventional anti-mitotic agents.

pH-Gated Photodynamic Activation in Acidic Microenvironments

TSPP's unique ability to form J-aggregates at acidic pH (1–4) and micromolar concentrations provides a built-in environmental switch: in neutral physiological compartments, TSPP exists primarily as photoactive monomers (φΔ = 0.62), whereas in acidic endosomal or tumor microenvironments, J-aggregation tunes photophysical output downward but not to zero [4]. This pH-gated behavior, absent in non-sulfonated and cationic porphyrins, makes TSPP uniquely suited for designing self-regulating PDT systems that respond to local acidosis [4].

Gram-Positive Selective Antimicrobial Photodynamic Inactivation (aPDT)

In mixed-flora disinfection scenarios where preservation of Gram-negative commensals or environmental isolates is desired, TSPP's anionic character provides inherent Gram-positive selectivity [5]. This charge-based discrimination eliminates the need for additional permeabilizing agents and simplifies experimental design in aPDT studies where differential bacterial killing is an experimental endpoint rather than a limitation [5].

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